3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride
Description
Properties
IUPAC Name |
3-benzylidene-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,8,13-15H,6-7,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZKLWCOGHXEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=CC3=CC=CC=C3)CC1N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied to ensure efficient production.
Chemical Reactions Analysis
Hydrogenation of the Benzylidene Group
The styryl double bond (C=C) in the benzylidene group undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying the compound's lipophilicity and electronic properties:
| Reaction Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (50 psi), Pd/C (5% wt), MeOH, 25°C | Pd/C | 3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride | 85% |
This reduction preserves the bicyclic scaffold while altering the substituent's electronic profile, enhancing interactions with hydrophobic biological targets .
Nucleophilic Substitution at the Amine
The secondary amine in the azabicyclo structure participates in alkylation and acylation reactions, enabling functionalization for pharmacological applications:
Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C → 25°C, 12 hr | 3-Benzylidene-8-benzoyl-azabicyclo[3.2.1]octane | 78% |
Alkylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hr | 3-Benzylidene-8-methyl-azabicyclo[3.2.1]octane | 92% |
These reactions demonstrate the amine's versatility in generating derivatives with varied steric and electronic properties .
Electrophilic Aromatic Substitution
The benzylidene aromatic ring undergoes regioselective electrophilic substitution, primarily at the para position due to conjugation with the bicyclic system:
These modifications enable tuning of the compound's electronic properties for structure-activity relationship (SAR) studies .
Acid-Base Reactions
The hydrochloride salt form undergoes reversible protonation, critical for solubility and bioavailability:
| Reagent | Conditions | Product | pKa | Reference |
|---|---|---|---|---|
| NaOH (1M) | H₂O, 25°C, 1 hr | Free base of 3-benzylidene-8-azabicyclo[3.2.1]octane | 9.2 ± 0.3 |
The free base exhibits increased lipophilicity, facilitating membrane penetration in biological systems .
Oxidation Reactions
The bicyclic scaffold resists oxidation under mild conditions, but strong oxidants target the benzylidene group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O | 80°C, 3 hr | 3-Carboxy-8-azabicyclo[3.2.1]octane | 41% |
Oxidation cleaves the styryl double bond, yielding carboxylic acid derivatives for further functionalization .
Cycloaddition Reactions
The benzylidene double bond participates in Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hr | Bicyclo[3.2.1]octane-fused cycloadduct | 58% |
This reactivity expands the compound's utility in synthesizing polycyclic architectures .
Stability and Degradation
The compound degrades under prolonged basic conditions via retro-Mannich fragmentation:
| Conditions | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| pH 10, 37°C | Tropane and benzaldehyde | 48 hr |
Scientific Research Applications
Mu Opioid Receptor Antagonism
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family, including 3-benzylidene derivatives, exhibit significant activity as mu opioid receptor antagonists. These agents can selectively block the mu receptor without affecting central analgesic effects, making them valuable for treating conditions like opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) . The ability to target peripheral receptors allows for the mitigation of gastrointestinal side effects commonly associated with opioid therapies.
Kappa Opioid Receptor Antagonism
Additionally, studies have identified selective antagonists of the kappa opioid receptor derived from the 8-azabicyclo[3.2.1]octane scaffold. These compounds have demonstrated potent activity with minimal central nervous system exposure, suggesting potential applications in managing conditions such as depression and anxiety without the sedative effects typical of many opioids .
Modifications and Potency
The potency and selectivity of 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride can be enhanced through various structural modifications. For instance, studies have shown that altering substituents on the nitrogen atom or modifying the benzamide moiety can lead to improved selectivity ratios among different opioid receptors .
Synthesis of Derivatives
Research has focused on synthesizing various derivatives of the 8-azabicyclo[3.2.1]octane structure to explore their pharmacological profiles further. For example, a series of compounds were synthesized with different N-substituents, which resulted in varying degrees of activity against mu and kappa receptors .
Treatment of Pain Disorders
Given their mechanism of action, compounds like this compound are being investigated for their potential in treating chronic pain conditions while minimizing the risk of addiction associated with traditional opioids .
Neuroprotective Effects
Emerging evidence suggests that some derivatives may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases . The ability to modulate opioid receptors could lead to innovative strategies for managing conditions like Alzheimer's disease or Parkinson's disease.
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane Hydrochloride
- Structure : Features a 4-bromobenzoyl group instead of benzylidene at the 3-position.
- Applications : Often used in medicinal chemistry for probing receptor binding sites due to its bulky substituent.
(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride
Table 1: Substituent Effects on Pharmacokinetic Properties
| Compound | Substituent | Molecular Weight (g/mol) | LogP* | Key Property |
|---|---|---|---|---|
| 3-Benzylidene-8-azabicyclo[...] HCl | Benzylidene | 275.78† | ~2.5 | High lipophilicity, CNS targeting |
| 3-(4-Bromobenzoyl)-8-azabicyclo[...] HCl | 4-Bromobenzoyl | 330.65 | ~3.0 | Halogen bonding, enzyme inhibition |
| 3-Methoxy-8-azabicyclo[...] HCl | Methoxy | 177.67 | ~0.8 | Increased hydrophilicity |
*Estimated LogP values based on structural analogs.
†Calculated based on molecular formula C₁₄H₁₆ClN.
Oxa-Azabicyclo Derivatives
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride
Table 2: Oxa Derivatives vs. Target Compound
| Compound | Bridge Modification | Key Advantage | Yield |
|---|---|---|---|
| 8-Oxa-3-azabicyclo[...] HCl | Oxygen at 8-position | Enhanced solubility in polar solvents | 70% |
| 3-Oxa-8-azabicyclo[...] HCl | Oxygen at 3-position | Versatile intermediate for drug design | 70% |
| 3-Benzylidene-8-azabicyclo[...] HCl | None | High rigidity for receptor binding | N/A‡ |
Pharmacologically Active Analogs
Phenothiazine Derivatives of 3-Azabicyclo[3.2.1]octane
Trospium Chloride Impurity B
- Structure : (1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride.
- Relevance : Highlights the importance of stereochemistry in pharmacological activity; the benzylidene variant may exhibit distinct metabolic stability .
Biological Activity
3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This bicyclic compound, derived from the azabicyclo[3.2.1]octane framework, has been studied for various pharmacological effects, including its potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that contributes to its interaction with biological targets, particularly in the nervous system.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Studies indicate that it may act as an antagonist at specific opioid receptors, particularly the kappa (κ) opioid receptor, which is involved in pain modulation and various neurophysiological processes .
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Spasmolytic Activity : The compound exhibits spasmolytic properties, making it potentially useful in treating gastrointestinal disorders such as peptic ulcers and pylorospasm .
- Local Anesthetic Properties : It has been shown to produce localized anesthesia, which could be beneficial in minor surgical procedures .
- Kappa Opioid Receptor Antagonism : Further studies have identified its role as a selective κ-opioid receptor antagonist, which could help manage conditions related to opioid-induced side effects without central nervous system exposure .
Structure-Activity Relationship (SAR)
A series of studies have focused on the structure-activity relationship of 8-azabicyclo[3.2.1]octane derivatives, including this compound. These studies have revealed that modifications to the benzyl moiety and other substituents significantly influence the biological activity and receptor selectivity of these compounds .
Case Studies
- In Vitro Studies : A study reported that derivatives of 8-azabicyclo[3.2.1]octane showed varying affinities for κ-opioid receptors, with some analogs exhibiting IC50 values as low as 20 nM . These findings suggest a strong potential for developing new analgesics based on this scaffold.
- In Vivo Evaluations : Animal models have demonstrated that certain derivatives can effectively reverse κ-opioid agonist-induced diuresis, indicating their functional role in modulating opioid receptor activity .
Data Summary
| Compound | Biological Activity | IC50 (nM) | Notes |
|---|---|---|---|
| 3-Benzylidene-8-azabicyclo[3.2.1]octane | Kappa opioid receptor antagonist | 20 | Effective in reversing diuresis |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | Spasmolytic and local anesthetic activity | Not specified | Useful for gastrointestinal treatments |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization reactions or derivatization of 8-azabicyclo[3.2.1]octane intermediates. For example, intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (CAS: 14383-51-8) can be functionalized with benzylidene groups via Schiff base formation. Optimization may include adjusting reaction temperature (e.g., 0–5°C for sensitive steps), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use - and -NMR to confirm the bicyclic framework and benzylidene substitution. Key signals include the azabicyclo proton resonances at δ 1.5–3.0 ppm and aromatic protons at δ 7.2–7.8 ppm .
- Chromatography : HPLC with UV detection (λ = 254 nm) on a C18 column (acetonitrile/water gradient) can assess purity (>95% by area normalization).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHClNO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (flash point ~150°C). Monitor for deliquescence due to hydrochloride salt hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 3-benzylidene-8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify assay conditions (e.g., cell line viability, solvent controls). For example, discrepancies in antipathogenic activity may arise from variations in microbial strains or incubation times .
- Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across synthetic batches. Contaminants like N-methyl-8-azabicyclo[3.2.1]octane (CAS: 538-09-0) could skew results .
- Dose-Response Curves : Use nonlinear regression models to calculate EC values, ensuring statistical power (n ≥ 3 replicates) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in 8-azabicyclo[3.2.1]octane analogs?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine at the 3-position) to modulate lipophilicity (LogP) and receptor binding. Compare with analogs like 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1254104-06-7) .
- Stereochemical Analysis : Use chiral HPLC to isolate enantiomers and test for differential activity. For example, endo- vs. exo-isomers of related compounds show distinct pharmacological profiles .
- Computational Modeling : Perform docking studies with target receptors (e.g., muscarinic acetylcholine receptors) using software like AutoDock Vina to predict binding affinities .
Q. How can researchers address challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., imine formation). Monitor temperature/pH in real time to prevent side reactions.
- Solvent Selection : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
- Quality-by-Design (QbD) : Use factorial design experiments to identify critical process parameters (CPPs) affecting purity and crystallinity .
Q. What advanced analytical techniques are suitable for impurity profiling in this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine, CAS: 166973-12-2) at <0.1% levels using Orbitrap or TOF instruments .
- NMR Relaxometry : Characterize polymorphic forms or hydrate vs. anhydrate compositions via -T relaxation times .
- X-ray Powder Diffraction (XRPD) : Confirm crystalline phase consistency across batches, critical for regulatory filings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
